molecular formula C5H8N2S B2495308 1-(Thiazol-5-yl)ethanamine CAS No. 1017480-28-2

1-(Thiazol-5-yl)ethanamine

Cat. No.: B2495308
CAS No.: 1017480-28-2
M. Wt: 128.19
InChI Key: RLPSARLYTKXVSE-UHFFFAOYSA-N
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Description

1-(Thiazol-5-yl)ethanamine is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various fields, including medicinal chemistry, agrochemicals, and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(Thiazol-5-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

1-(Thiazol-5-yl)ethanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Thiazol-5-yl)ethanamine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation reactions. These interactions can activate or inhibit biochemical pathways and enzymes, leading to various physiological effects . For example, thiazole-containing compounds can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(Thiazol-5-yl)ethanamine include:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

This compound is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical reactions and its biological activities make it a valuable compound in multiple fields .

Properties

IUPAC Name

1-(1,3-thiazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-4(6)5-2-7-3-8-5/h2-4H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPSARLYTKXVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017480-28-2
Record name 1-(1,3-thiazol-5-yl)ethan-1-amine
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